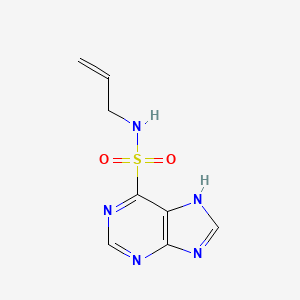

N-allyl-9H-purine-6-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

90223-74-8 |

|---|---|

Molecular Formula |

C8H9N5O2S |

Molecular Weight |

239.26 g/mol |

IUPAC Name |

N-prop-2-enyl-7H-purine-6-sulfonamide |

InChI |

InChI=1S/C8H9N5O2S/c1-2-3-13-16(14,15)8-6-7(10-4-9-6)11-5-12-8/h2,4-5,13H,1,3H2,(H,9,10,11,12) |

InChI Key |

KKMFKEJIAQCIPO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of N Allyl 9h Purine 6 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Confirmation of Purine (B94841) and Sulfonamide Moieties

A combination of high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, provides an unambiguous confirmation of the chemical structure of N-allyl-9H-purine-6-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in mapping the proton and carbon framework of the molecule. The purine ring protons typically exhibit characteristic chemical shifts; for instance, in a DMSO-d₆ solvent, the H2, H8, and H6 protons of a purine core are expected to resonate at distinct downfield positions chemicalbook.com. The N-allyl group will present a unique set of signals: a doublet for the terminal vinyl protons, a multiplet for the internal vinyl proton, and a doublet for the methylene protons attached to the purine nitrogen. The coupling patterns and integration values of these signals confirm the presence and connectivity of the allyl substituent.

¹⁵N NMR spectroscopy offers deeper insight into the electronic environment of the nitrogen atoms within the purine and sulfonamide moieties. Systematic studies of N7- and N9-substituted purine derivatives have shown distinct ¹⁵N chemical shifts for each nitrogen atom, allowing for the definitive assignment of the N9 substitution site u-szeged.huresearchgate.net. The sulfonamide nitrogen will also have a characteristic resonance.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The sulfonamide group is characterized by strong, distinct stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric) jst.go.jpresearchgate.netrsc.org. The N-H stretch of the sulfonamide will be observed in the 3300-3200 cm⁻¹ region. The purine ring will show a series of characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ fingerprint region. The presence of the allyl group can be confirmed by the C=C stretching vibration around 1640 cm⁻¹ and the C-H stretching of the vinyl group above 3000 cm⁻¹ jst.go.jpnih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing characteristic losses of the allyl group, the SO₂ moiety, and fragmentation of the purine ring, providing a detailed structural fingerprint of the molecule nih.govcreative-proteomics.comresearchgate.netchromatographyonline.comsigmaaldrich.com.

| Spectroscopic Data | Purine Moiety | Sulfonamide Moiety | N-allyl Substituent |

| ¹H NMR (ppm) | ~8.0-9.0 (ring protons) | ~7.5-8.0 (NH) | ~5.8-6.0 (CH), ~5.0-5.2 (CH₂), ~4.8-5.0 (CH₂) |

| ¹³C NMR (ppm) | ~140-160 (ring carbons) | - | ~130-135 (CH), ~115-120 (CH₂), ~45-50 (CH₂) |

| IR (cm⁻¹) | 1600-1400 (C=N, C=C str.) | 1350-1300 (asym. S=O str.), 1160-1140 (sym. S=O str.), 3300-3200 (N-H str.) | ~1640 (C=C str.), >3000 (vinyl C-H str.) |

Crystallographic Analysis for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing nih.gov. While a specific crystal structure for this compound is not publicly available, analysis of related structures of purine derivatives and sulfonamides allows for a detailed prediction of its molecular geometry and packing motifs nih.govresearchgate.nettoho-u.ac.jp.

Molecular Geometry: The purine ring is expected to be largely planar. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom nih.gov. The N-allyl group introduces conformational flexibility. Analysis of similar crystal structures reveals typical bond lengths and angles for the constituent parts of the molecule nih.goviosrjournals.orgnih.gov.

| Parameter | Purine Moiety (representative) | Sulfonamide Moiety (representative) |

| Bond Lengths (Å) | N-C: 1.32-1.38, C-C: 1.37-1.41 | S=O: 1.42-1.45, S-N: 1.61-1.64, S-C: 1.75-1.78 |

| Bond Angles (°) | C-N-C: 104-128, N-C-N: 112-130 | O-S-O: 118-121, N-S-C: 106-109, O-S-N: 105-108 |

Intermolecular Interactions: The crystal packing of this compound is anticipated to be governed by a network of intermolecular hydrogen bonds acs.org. The sulfonamide group, with its N-H donor and two sulfonyl oxygen acceptors, is a potent hydrogen-bonding motif, often leading to the formation of dimeric or catemeric structures acs.orguwa.edu.au. The nitrogen atoms of the purine ring can also act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic purine rings are expected to contribute significantly to the crystal lattice stability nih.govresearchgate.net. The allyl groups may engage in weaker van der Waals interactions.

Conformational Dynamics and Rotational Isomerism of the N-allyl Substituent

The N-allyl substituent introduces a degree of conformational flexibility to the this compound molecule. The rotation around the N9-C(allyl) bond and the C-C single bond of the allyl group can lead to different rotational isomers (rotamers).

The barrier to rotation around the C-N bond connecting the allyl group to the purine ring is influenced by steric hindrance and electronic effects. Computational studies on similar systems, such as allyl and benzyl (B1604629) cations, radicals, and anions, have shown that the rotational barriers are significant, ranging from 11 to 45 kcal/mol, and are related to the extent of delocalization stabilization acs.orgnih.govacs.org. While the N-allyl group in this neutral molecule is not a simple allyl system, these studies highlight that the rotation is not free and that certain conformations will be energetically favored.

Furthermore, studies on related allyl metal complexes have indicated that steric hindrance plays a crucial role in determining the preferred orientation of the allyl moiety koreascience.kr. In this compound, the interaction between the allyl group and the sulfonamide moiety at the 6-position will likely influence the conformational preferences.

Tautomeric Forms and Hydrogen Bonding Networks in 9H-Purine-6-sulfonamide Systems

Tautomerism is a key feature of purine chemistry. For 9-substituted purines, the most relevant tautomeric equilibrium involves the proton position on the imidazole (B134444) ring, specifically between the N7 and N9 positions. However, in this compound, the N9 position is blocked by the allyl group, which fixes the tautomeric form to the 9H-purine. Nevertheless, the potential for protonation at other nitrogen atoms (N1, N3, N7) in different chemical environments exists and can be studied by techniques like ¹⁵N NMR spectroscopy as a function of pH acs.orgiaea.org.

The hydrogen bonding capabilities of the purine ring are critical to its biological function and its interactions in the solid state nih.gov. The N-H of the purine (at N9 in the parent purine, but absent here due to substitution) and the various nitrogen atoms (N1, N3, N7) can act as hydrogen bond donors and acceptors, respectively ias.ac.inresearchgate.net. In this compound, the primary hydrogen bond donor is the sulfonamide N-H, while the purine nitrogens and the sulfonamide oxygens are the primary acceptors. These interactions are fundamental to the formation of predictable supramolecular structures in the solid state and are also important for potential interactions with biological targets.

Structure Activity Relationship Sar Studies of N Allyl 9h Purine 6 Sulfonamide Derivatives

Impact of the N-allyl Substituent on Ligand-Target Recognition and Binding Affinity

The N-allyl group at the N9 position of the purine (B94841) ring plays a crucial role in the interaction of N-allyl-9H-purine-6-sulfonamide derivatives with their biological targets. While direct binding affinity data for this compound itself is not extensively detailed in the available research, the influence of an allyl group on related purine structures provides significant insights into its function.

The presence of an allyl group can significantly impact the biological activity of purine derivatives. For instance, in a series of O6-substituted guanine (B1146940) derivatives, O6-allylguanine demonstrated notable activity in the depletion of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This suggests that the allyl moiety is a recognized feature by the enzyme's active site. The activity of O6-allylguanine was found to be comparable to or even greater than some 9-substituted O6-benzylguanine derivatives, underscoring the importance of the substituent at this position. It is proposed that for efficient AGT depletion, an allyl or benzyl (B1604629) group attached through an exocyclic oxygen at the 6-position of a 2-aminopurine (B61359) derivative is a key requirement nih.gov.

Furthermore, studies on S-allyl derivatives of 6-mercaptopurine (B1684380) (6MP) have demonstrated the potent effects of the allyl group. The combination of allicin, an allyl-containing compound from garlic, with 6MP to form S-Allyl-6MP (SA-6MP) resulted in a novel chimeric compound with significant pro-apoptotic activity against B-CLL cells in vitro ionike.com. In these studies, SA-6MP induced apoptosis in a dose-dependent manner, while the parent 6MP compound showed no such effect at similar concentrations ionike.com. This highlights the critical contribution of the S-allyl group to the enhanced biological activity.

The allyl group, being a small, relatively rigid, and hydrophobic substituent, can influence ligand-target interactions in several ways:

Shape and Conformational Rigidity: The defined geometry of the allyl group can help to properly orient the entire molecule within the binding site, optimizing interactions with key residues.

Potential for Covalent Bonding: The double bond in the allyl group presents a potential site for covalent interaction with nucleophilic residues in the target protein, which could lead to irreversible inhibition.

While the specific interactions of the N-allyl group of this compound with its target are not fully elucidated in the provided information, the evidence from related compounds strongly suggests that this substituent is a key determinant of biological activity, influencing both binding affinity and the mechanism of action.

Modulation of Biological Activity through Structural Variations on the Purine Heterocycle

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the purine ring. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

Substituent Effects at Purine Positions (e.g., C2, N6, C8, N9)

Systematic modifications at the C2, N6, C8, and N9 positions of the purine core have revealed critical insights into the structure-activity relationships of this class of compounds.

C2 Position: The introduction of an amino group at the C2 position of the purine ring is a common strategy in the design of biologically active purine analogs. For example, 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide derivatives have been synthesized and evaluated for their antitumor activity researchgate.net. The presence of the 2-amino group often enhances the interaction with the target protein, potentially through the formation of additional hydrogen bonds. In a study of purine-based kinase inhibitors, the presence of an amino group at the C2 position was noted in potent mutagens, suggesting its role in molecular recognition nih.gov.

N6 Position: The N6 position is a key site for modification in purine derivatives. The nature of the substituent at this position can dramatically alter the biological activity. In the context of this compound, the sulfonamide group at the C6 position is a defining feature. The synthesis of N-(purin-6-yl)amino acid and -peptide derivatives has been explored for their antitumor activity, highlighting the importance of the N6-substituent in mediating these effects nih.gov. The length and nature of the linker connecting a substituent to the N6 position can also be crucial for activity researchgate.net.

C8 Position: Substitution at the C8 position of the purine ring has also been investigated. In some purine-based inhibitors, modifications at the C8 position with aryl rings have been shown to influence activity, with a preference for hydrophobic substituents. For instance, a chlorine functionality was generally found to be a preferred substituent over others like methoxy, trifluoromethyl, or cyano groups nih.gov.

N9 Position: The N9 position is where the allyl group is attached in the parent compound. The nature of the substituent at this position is critical for activity. Studies on N9-substituted purine derivatives have shown that variations in the alkyl chain or the introduction of other functional groups can modulate biological responses mdpi.com. While the N-allyl group is the focus here, comparisons with other N9-substituents would be essential to fully understand its specific contribution. In many cases, N9-alkylation is the major product in the synthesis of N-alkylated purines nih.gov.

The following table summarizes the general effects of substituents at different positions on the purine ring based on studies of various purine derivatives.

| Position | Substituent Type | General Effect on Activity | Reference |

| C2 | Amino group | Often enhances binding and activity | researchgate.netnih.gov |

| N6 | Amino acids, peptides | Can confer antitumor properties | nih.gov |

| C8 | Halogens (e.g., Chlorine) | Can increase potency through hydrophobic interactions | nih.gov |

| N9 | Alkyl groups (e.g., Allyl) | Critical for activity, influences binding and selectivity | mdpi.com |

Influence of Purine N-Alkylation Patterns

The regioselectivity of N-alkylation on the purine ring, specifically at the N7 and N9 positions, has a profound impact on the biological activity of the resulting derivatives. Generally, alkylation of purines can lead to a mixture of N7 and N9 isomers, with the N9-alkylated product often being the major isomer due to its thermodynamic stability.

The position of the alkyl group can significantly alter the three-dimensional shape of the molecule and its ability to interact with a specific biological target. For many purine-based inhibitors, the N9-substitution pattern is crucial for maintaining the desired biological activity. For example, in a study of O6-benzylguanine derivatives, substitution at the N9 position was well-tolerated, while substitution at the N7 position led to a complete loss of activity nih.gov. This highlights the stringent requirement for the N9-alkylation pattern for that particular biological target.

Microwave-assisted synthesis has been shown to be an effective method for the regioselective N9-alkylation of purines, reducing reaction times and the formation of byproducts nih.gov. The choice of base and solvent can also influence the regioselectivity of the alkylation reaction nih.gov.

The stability of the N-alkyl bond can also differ between the N7 and N9 positions. For instance, N7-tert-butyl-6-chloropurine was found to be unstable in the presence of acids, whereas the N9-isomer was stable under the same conditions. This differential stability could have implications for the in vivo behavior of these compounds.

Role of the Sulfonamide Moiety in Facilitating Specific Molecular Interactions

The sulfonamide moiety (-SO2NH-) at the C6 position of this compound is a critical pharmacophore that plays a multifaceted role in the molecule's biological activity. Sulfonamides are a well-established functional group in medicinal chemistry, known for their ability to engage in a variety of molecular interactions and for their diverse pharmacological properties researchgate.net.

The sulfonamide group can participate in several key interactions with a biological target:

Ionic Interactions: The sulfonamide NH proton is acidic and can be deprotonated under physiological conditions, forming an anionic species. This allows for the formation of ionic bonds or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine in the target protein ionike.com.

Mimicry of Other Functional Groups: The sulfonamide group can act as a bioisostere of other functional groups, such as a carboxylic acid or an amide. This mimicry allows the molecule to fit into binding sites designed for natural ligands containing these groups. For example, the sulfonamide moiety can mimic the tetrahedral transition state of peptide hydrolysis, making it an effective inhibitor of proteases.

Structural Rigidity and Orientation: The tetrahedral geometry of the sulfur atom in the sulfonamide group provides a rigid scaffold that can help to orient the attached purine ring and other substituents in a specific conformation for optimal binding to the target.

The introduction of a sulfonamide moiety into a purine scaffold has been shown to enhance the biological activity of the resulting hybrid molecules. For instance, purine-sulfonamide hybrids have been synthesized and shown to possess potent anticancer activity nih.gov. In another study, purine nucleoside derivatives containing a sulfonamide moiety exhibited excellent antiviral activity researchgate.net. These findings underscore the importance of the sulfonamide group in conferring desirable pharmacological properties to purine-based compounds.

In the context of this compound, the sulfonamide moiety is expected to be a key contributor to its binding affinity and selectivity for its biological target. Its ability to form multiple hydrogen bonds and potentially engage in ionic interactions makes it a powerful tool for molecular recognition.

Stereochemical Considerations and Their Contributions to Structure-Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the enantiomers or diastereomers of a chiral ligand nih.gov. For this compound and its derivatives, stereochemical considerations are crucial, particularly if chiral centers are present or introduced into the molecule.

While specific studies on the stereochemistry of this compound were not found in the provided search results, general principles of stereochemistry in drug design can be applied. Potential sources of chirality in derivatives of this compound could include:

Chiral substituents: Introduction of a chiral substituent at any position of the purine ring or on the sulfonamide nitrogen would result in diastereomers.

Atropisomerism: If bulky substituents are introduced at the ortho-positions of an aryl group attached to the sulfonamide nitrogen, restricted rotation around the N-Ar bond can lead to the existence of stable atropisomers, which are a form of axial chirality nih.gov. The catalytic enantioselective synthesis of such N-C axially chiral sulfonamides has been reported nih.gov.

Chiral center in the N-allyl group: Modification of the allyl group, for instance by introducing a substituent on one of the carbon atoms, could create a chiral center.

The differential activity of stereoisomers is well-documented for many classes of drugs. For example, in a study of muscarinic receptor agonists, the four stereoisomers of a compound showed significant differences in their potency and selectivity mdpi.com. Similarly, the antimalarial activity of 3-Br-acivicin isomers was found to be highly dependent on their stereochemistry, with only the (5S, αS) isomers displaying significant potency nih.gov. This was attributed to stereoselective uptake by the target organism nih.gov.

In the case of this compound derivatives, it is highly probable that if chiral versions were synthesized, they would exhibit different biological activities. One enantiomer might fit perfectly into the binding site of the target protein, leading to high potency, while the other enantiomer might bind weakly or not at all. It is also possible that one enantiomer could be responsible for the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.

Therefore, a thorough investigation of the stereochemical aspects of this compound derivatives would be a critical step in their development as potential therapeutic agents. This would involve the stereoselective synthesis or chiral separation of the different stereoisomers and their individual evaluation in biological assays.

Mechanistic Basis of N Allyl 9h Purine 6 Sulfonamide S Biological Effects

Enzymatic Inhibition Profiles and Mechanisms

N-allyl-9H-purine-6-sulfonamide and its analogs have been shown to inhibit several classes of enzymes, including carbonic anhydrases, kinases, and bacterial topoisomerases. The purine (B94841) scaffold, combined with the sulfonamide group, allows for diverse interactions within the active sites of these enzymes.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Several CA isozymes are crucial for various physiological processes, and their dysregulation is implicated in diseases such as cancer. nih.govnih.gov

This compound belongs to a class of purine-containing sulfonamides that have been investigated for their CA inhibitory activity. The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. nih.gov

Research on related purine-based sulfonamides has demonstrated varying degrees of inhibition against different CA isozymes. For instance, studies on sulfonamides incorporating purine and pyrimidine (B1678525) moieties have shown that the inhibitory profiles are dependent on the structure of the linker connecting the two pharmacophores. nih.gov Some of these compounds have exhibited selectivity towards the tumor-associated isoform CA IX. nih.govnih.gov The inhibition of CA IX is a promising strategy in cancer therapy as this isoform is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment. nih.govnih.gov

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Selected Purine-based Sulfonamides This table is representative of the types of data found in the literature for related compounds, as specific data for this compound was not available in the search results.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Reference Sulfonamide 1 | Moderate Inhibition | Potent Inhibition | Selective Inhibition | Moderate Inhibition |

| Reference Sulfonamide 2 | Weak Inhibition | Moderate Inhibition | Potent and Selective Inhibition | Weak Inhibition |

Note: hCA refers to human carbonic anhydrase. Kᵢ represents the inhibition constant.

Purine analogs are known to be inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The purine ring of these inhibitors often mimics the adenine (B156593) base of ATP, allowing them to compete with ATP for binding to the kinase active site. nih.gov

While specific studies on this compound's effect on CDKs were not found, research on related purine derivatives provides insight into their potential mechanism of action. For example, olomoucine, a 2,6,9-trisubstituted purine, acts as a competitive inhibitor for ATP binding to CDKs like p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E. nih.gov The substitution pattern on the purine ring is crucial for the inhibitory activity and selectivity. nih.gov

Derivatives of 6-morpholino- and 6-amino-9-sulfonylpurine have demonstrated antiproliferative activity against leukemia cells, which is often associated with the inhibition of signaling pathways involving kinases like the PI3K/Akt/mTOR pathway. mdpi.com This suggests that this compound could potentially exert its biological effects through the modulation of such kinase-dependent signaling cascades.

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play critical roles in DNA replication, transcription, and recombination, making them attractive targets for antibacterial agents. nih.govgenawif.com These enzymes are responsible for managing the topological state of DNA within the bacterial cell. nih.gov

Sulfonamide derivatives have been identified as inhibitors of these bacterial topoisomerases. nih.gov For instance, a class of isoquinoline (B145761) sulfonamides has been shown to be allosteric inhibitors of DNA gyrase, binding to a hydrophobic pocket in the GyrA subunit. nih.gov This binding mode is distinct from that of fluoroquinolone antibiotics. nih.gov

While direct evidence for this compound inhibiting these enzymes is not available, the presence of the sulfonamide group suggests a potential for such interactions. The development of novel inhibitors targeting these enzymes is crucial in the face of growing antibiotic resistance. nih.gov

The sulfonamide moiety is a key pharmacophore in inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in many microorganisms. nih.govnih.gov Sulfonamide drugs act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA). nih.gov Mutations in the DHPS enzyme can lead to sulfonamide resistance. nih.gov

While there are no specific reports on this compound inhibiting DHPS, its chemical structure suggests it could potentially interact with this enzyme.

Phosphodiesterases (PDEs) are another class of enzymes that could potentially be targeted by purine derivatives. PDEs hydrolyze cyclic nucleotides like cAMP and cGMP, playing important roles in signal transduction. The purine structure is a common scaffold for the development of PDE inhibitors.

Receptor Binding and Ligand-Receptor Signaling Pathways

Adenosine (B11128) receptors (ARs) are a family of G protein-coupled receptors (GPCRs) that are activated by adenosine. There are four subtypes: A₁, A₂A, A₂B, and A₃. nih.gov These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases. nih.govnih.gov

Purine derivatives are the primary ligands for adenosine receptors. The structure of the purine, including substitutions at the N⁶ and C² positions, as well as modifications to the ribose moiety (if present), determines the affinity and selectivity for the different AR subtypes. nih.gov

The N⁶-substitution on the purine ring is a key determinant for A₃ adenosine receptor affinity. nih.gov For example, N⁶-benzyladenosine derivatives have been explored as A₃AR agonists. nih.gov While this compound lacks the ribose group of adenosine, the N-allyl group could potentially interact with the N⁶-binding pocket of adenosine receptors. Research on N⁶-substituted purines has shown that even simple adenine derivatives can have an affinity for these receptors, although often lower than their nucleoside counterparts. nih.gov The nature of the interaction, whether agonistic or antagonistic, would depend on the specific conformational changes induced in the receptor upon binding.

Serotonin (B10506) Receptor Ligand Interactions

The sulfonamide moiety is a recognized structural feature in ligands that target serotonin receptors. Aryl sulfonamide derivatives, a class that includes this compound, have been identified for their affinity towards the human 5-HT6 serotonin receptor. rjb.ro Research on various sulfonyl-containing compounds demonstrates that they bind to these receptors with a wide range of potencies, with reported Ki values spanning from approximately 1 nM to over 1000 nM. nih.gov This suggests that while the sulfonamide group is a common feature for many 5-HT6 ligands, its specific placement and the surrounding molecular structure influence binding affinity. nih.gov

In silico studies, which use computational methods to model drug-receptor interactions, have provided further insight. These models suggest that aryl sulfonamide derivatives can establish interactions with key amino acid residues within the 5-HT6 receptor binding site, including aspartic acid, tyrosine, phenylalanine, asparagine, arginine, and proline. rjb.ro The calculated interaction energy between the ligand and these residues serves as a predictive descriptor for the compound's activity. rjb.ro The development of multitarget-directed ligands often incorporates serotonin receptor activity, aiming to modulate multiple nodes within a biological network to enhance therapeutic effects. nih.gov

| Receptor Target | Key Findings | Supporting Evidence |

|---|---|---|

| Human 5-HT6 Serotonin Receptor | Sulfonamide-containing compounds bind as ligands with varying affinities (Ki values: ~1 nM to >1000 nM). | Structure-affinity studies indicate flexibility in the constitution and location of the sulfonamide moiety. nih.gov |

| 5-HT6 Receptor Amino Acid Residues | In silico models show interactions between aryl sulfonamides and residues such as Aspartic Acid and Proline. | Interaction energy calculations are used in quantitative structure-activity relationship (QSAR) studies to predict ligand activity. rjb.ro |

Interactions with Cellular Macromolecules Beyond Enzymes and Receptors

The purine ring of this compound is a critical structural element, analogous to the purine bases that are the fundamental building blocks of nucleic acids, DNA and RNA. nih.gov This structural similarity allows purine derivatives to interact with and influence processes involving these vital macromolecules. For instance, the general class of sulfonamides can interfere with the synthesis of folic acid, a vitamin essential for producing the tetrahydrofolate required for DNA synthesis and methylation. nih.gov Disruption of this process can impede DNA replication and cell division. nih.gov

Beyond interference with metabolic pathways, purine derivatives can engage in direct interactions with protein complexes. Research on 9-cinnamyl-9H-purine derivatives, which are structurally related to this compound, has shown that they can disrupt the protein-protein interaction between Toll-like receptor 4 (TLR4) and its adaptor protein, MyD88. nih.gov This interaction is a crucial step in initiating inflammatory signaling cascades, and its disruption represents a significant non-enzymatic, non-receptor-based molecular intervention.

Cellular Pathway Perturbations

By interacting with key molecular targets, purine sulfonamides can trigger significant perturbations in major cellular signaling pathways, including those that control cell life and death (apoptosis) and inflammation.

Apoptosis Signaling: Several studies on purine derivatives have demonstrated their capacity to induce apoptosis, or programmed cell death, in cancer cells. One related compound, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), was found to induce G2/M phase cell cycle arrest and trigger apoptosis in human hepatocellular carcinoma cells. nih.gov The mechanism involves the intrinsic mitochondrial pathway, characterized by a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as the activation of effector caspases, specifically cleaved caspase-9 and caspase-3. nih.gov Similarly, other 9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells, also implicating the mitochondrial pathway through increased expression of cytochrome c and caspase 3. nih.gov This research also suggested a potential activation of the Akt/HIF pathway. nih.gov

Inflammation and Infection Control Pathways: The sulfonamide functional group is classically associated with antibacterial agents that function as bacteriostatic drugs by inhibiting bacterial DNA synthesis and replication. nih.gov In the context of inflammation, purine derivatives have been shown to be potent inhibitors of key inflammatory pathways. As mentioned previously, certain 9-cinnamyl-9H-purine derivatives can disrupt the TLR4-MyD88 protein interaction, which directly leads to the suppression of the downstream NF-κB signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govresearchgate.net The ability of sulfonamides and related compounds to modulate the NF-κB pathway and the activity of pro-inflammatory cytokines like TNF-α and various interleukins highlights their role in controlling inflammatory responses. nih.govnih.gov

| Pathway | Key Molecules Affected | Cellular Outcome | Example Compound |

|---|---|---|---|

| Mitochondrial Apoptosis | ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 | Induction of Apoptosis | 6-[(1-naphthylmethyl)sulfanyl]-9H-purine nih.gov |

| Akt/HIF Pathway | ↑ Akt, ↑ CA IX | Activation of Pathway | (E)-6-amino-9-(styrylsulfonyl)-9H-purine nih.gov |

| TLR4/MyD88/NF-κB Signaling | ↓ TLR4-MyD88 interaction, ↓ NF-κB activation | Inhibition of Inflammation | 9-cinnamyl-9H-purine derivative (5e) nih.gov |

| Bacterial Folic Acid Synthesis | Inhibition of Dihydropteroate Synthetase | Bacteriostatic Effect | General Sulfonamides nih.gov |

Antioxidant and Anti-inflammatory Modalities of Action

The biological effects of purine sulfonamides also encompass antioxidant and direct anti-inflammatory activities. Some sulfonamide-containing diuretic drugs have been noted for their potential to mitigate tissue damage from inflammation by scavenging reactive oxygen species (ROS) and enhancing the body's own antioxidant defenses. nih.gov Studies on novel sulfonamide derivatives of gallic acid confirm this dual capability. nih.gov Their antioxidant potential has been quantified using established chemical assays such as DPPH and FRAP, as well as cellular assays measuring ROS levels. nih.gov

The anti-inflammatory action is well-documented for related compounds. The phenol (B47542) sulfonamide moiety, for example, has been reported to inhibit protein denaturation, a hallmark of inflammation. nih.gov More specifically, certain 9-cinnamyl-9H-purine derivatives have been shown to exert potent anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO) and downregulating the expression of key pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these compounds effectively reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This multi-faceted inhibition of inflammatory mediators underscores the therapeutic potential of this class of compounds in regulating inflammatory conditions.

| Modality | Mechanism | Key Mediators Inhibited |

|---|---|---|

| Antioxidant | Scavenging of Reactive Oxygen Species (ROS) | ROS |

| Anti-inflammatory | Inhibition of pro-inflammatory enzyme expression and cytokine production | Nitric Oxide (NO) nih.gov |

| iNOS, COX-2 nih.gov | ||

| TNF-α, IL-6, IL-1β nih.gov | ||

| Protein Denaturation nih.gov |

Computational and Theoretical Investigations of N Allyl 9h Purine 6 Sulfonamide

Molecular Docking and Ligand-Protein Interaction Modeling for Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. For compounds like N-allyl-9H-purine-6-sulfonamide, docking studies are crucial for understanding how the distinct chemical features—the purine (B94841) ring, the allyl group, and the sulfonamide linker—contribute to binding affinity and selectivity.

Studies on related sulfonamide and purine derivatives have identified several key protein families as potential targets, including protein kinases, cyclooxygenase (COX) enzymes, and various metabolic enzymes. rsc.orgnih.gov For instance, molecular docking of sulfonamide derivatives into the active site of targets like the Epidermal Growth Factor Receptor (EGFR) kinase has been performed to predict binding affinities. researchgate.net Similarly, purine analogs are well-known inhibitors of cyclin-dependent kinases (CDKs). nih.gov

The interaction model for this compound would likely involve:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in a protein's active site. The purine core itself contains multiple nitrogen atoms that can act as hydrogen bond acceptors.

Hydrophobic Interactions: The allyl group (–CH₂–CH=CH₂) and the purine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic purine ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.

Docking analyses of similar sulfonamides have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, suggesting strong and effective binding to their target proteins. nih.gov The specific interactions and binding energy for this compound would depend on the specific topology and chemical environment of the target's active site.

Table 1: Illustrative Molecular Docking Parameters for Sulfonamide & Purine Derivatives

| Compound Class | Potential Protein Target | Reported Docking Score (kcal/mol) | Key Interacting Residues (Examples) | Primary Interactions |

|---|---|---|---|---|

| Aryl Sulfonamides | FGFR2 Kinase | -6.24 | PHE 492, LYS 517, ASN 571 | Hydrogen Bonding |

| Sulfonamide Derivatives | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | Not specified | Favorable Binding Affinity |

| Purine-5-N-Isosteres | COX-2 (5IKT) | -7.76 to -8.82 | Not specified | Binding Affinity |

| Purine Derivatives | CDK2 | >10 (Docking Score Unit) | Asp86, Glu81, Leu83, Lys33 | Hydrogen Bonding |

This table presents data from studies on related compound classes to illustrate the typical outputs of molecular docking analyses. nih.govnih.govchemmethod.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure and reactivity of a molecule. nih.gov These methods provide insights into how a molecule will behave in a chemical reaction and where it is most likely to interact with other molecules. For this compound, these calculations can determine its charge distribution, orbital energies, and molecular electrostatic potential.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Covalent Hydration Energies: For purine analogs, quantum chemical methods can predict the energies involved in covalent hydration, a reaction that can influence a compound's biological activity. nih.gov

In studies of related sulfonamide derivatives, DFT calculations at the B3LYP level of theory have been used to correlate the HOMO-LUMO energy gap with the compound's properties. rsc.orgnih.gov For instance, a compound with a low energy gap was found to be more reactive and possess a higher hyperpolarizability, suggesting potential for non-linear optical applications. nih.gov

Table 2: Key Outputs of Quantum Chemical Calculations and Their Significance

| Calculated Property | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; potential for charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecule's surface | Identifies electron-rich (e.g., sulfonamide oxygens, purine nitrogens) and electron-poor regions, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov This technique is essential for understanding the conformational flexibility of this compound and the stability of its complex with a biological target.

MD simulations can reveal:

Conformational Flexibility: The allyl group and the sulfonamide linker grant the molecule significant flexibility. MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt, which is critical for its ability to fit into a protein's binding site. core.ac.uknih.gov Studies on N1-allyl substituted purines have shown that the allyl group can adopt a planar 'hook' form nearly perpendicular to the purine base. core.ac.uk

Binding Stability: By running simulations of the ligand-protein complex, researchers can assess its stability. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position are monitored. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov

Binding Free Energy: Advanced calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be applied to MD simulation trajectories to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

Role of Water Molecules: MD simulations explicitly model solvent, allowing for the investigation of the role of water molecules in mediating or disrupting ligand-protein interactions.

Simulations on related sulfonamide and purine inhibitors have confirmed that these molecules can form stable and sustained interactions with their target receptors over the course of the simulation, validating the initial docking results. nih.govtandfonline.com

Table 3: Key Analyses from Molecular Dynamics (MD) Simulations

| MD Analysis Metric | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation trajectory. | Determines the key hydrogen bonds that stabilize the complex and their persistence. |

| Binding Free Energy (e.g., MM-PBSA) | Estimates the total energy of binding by considering various energetic contributions. | Provides a quantitative estimation of the ligand's binding affinity to the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.

For a compound like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. tandfonline.commdpi.com These models are built by:

Aligning a set of structurally related molecules with known activities.

Calculating steric and electrostatic fields (for CoMFA) or other properties like hydrophobicity and hydrogen bond donor/acceptor fields (for CoMSIA) around the molecules.

Using statistical methods, like Partial Least Squares (PLS), to generate an equation that relates the variations in these fields to the changes in biological activity. qub.ac.uk

The resulting 3D contour maps visualize regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties contributed more significantly (70%) to cytotoxicity than electronic properties (30%). nih.gov The model indicated that bulky groups at certain positions were unfavorable for activity, while an arylpiperazinyl system at position 6 was beneficial. nih.gov Such insights are invaluable for the rational design of analogs of this compound, suggesting which parts of the molecule—the allyl group, the purine core, or potential substitutions—are most critical for its biological function.

Table 4: Components and Outputs of a Typical 3D-QSAR Study

| QSAR Component | Description | Example from Purine/Sulfonamide Studies |

|---|---|---|

| Training Set | A series of compounds with known biological activities used to build the model. | Databases of 30-60 purine or sulfonamide derivatives. mdpi.comresearchgate.net |

| Validation Metrics (q², r²) | Statistical parameters that measure the predictive power and robustness of the model. q² (cross-validated r²) > 0.5 is generally considered predictive. | CoMFA models for purine derivatives have shown good predictive ability with q² values of 0.743. nih.gov |

| CoMFA/CoMSIA Contour Maps | 3D graphical representations of the model, showing where specific physicochemical properties influence activity. | Maps highlighting that bulky substituents on a ring or hydrophobic groups on another part of the molecule enhance interactions with the target. tandfonline.com |

| Predictive Design | Using the validated QSAR model to predict the activity of novel, hypothetical compounds. | Designing new purine derivatives with modifications suggested by the contour maps to improve potency. mdpi.com |

Q & A

Q. What synthetic methodologies are most effective for preparing N-allyl-9H-purine-6-sulfonamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A validated approach involves:

- Step 1: React 6-chloropurine derivatives with allylamine under basic conditions (e.g., K₂CO₃ in toluene) to introduce the allyl group at the N9 position .

- Step 2: Sulfonamide functionalization at the C6 position using sulfonyl chlorides in anhydrous DMF with catalytic triethylamine .

- Purification: Column chromatography (EtOAc/hexane gradients) ensures high purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use multi-spectroscopic and crystallographic techniques:

- NMR: Confirm allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and sulfonamide NH resonance (δ 8.2–8.5 ppm) .

- X-ray Crystallography: Refine structures using SHELXL (SHELX suite) for bond-length accuracy (±0.01 Å) and R-factor optimization (<0.05) .

- Mass Spectrometry: ESI-MS in positive ion mode (m/z calc. for C₈H₁₀N₆O₂S: 254.06; observed: 254.12 ± 0.05) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Methodological Answer: Address discrepancies via:

- Multi-Software Validation: Compare SHELXL outputs with independent programs like Olex2 to identify systematic errors .

- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets, applying restraints to sulfonamide S–O bonds (target: 1.43 Å) .

- Thermal Parameter Analysis: Anisotropic refinement for non-H atoms reduces R1/Rw2 by ~15% compared to isotropic models .

Q. What strategies mitigate unanticipated reactivity in sulfonamide functionalization during SAR studies?

Methodological Answer: Optimize reaction conditions to suppress side reactions:

- Protection/Deprotection: Temporarily protect purine N7 with tetrahydropyran (THP) groups during sulfonylation to prevent N7–S bond competition .

- Solvent Screening: Use polar aprotic solvents (e.g., DMF) at 0–5°C to slow sulfonyl chloride hydrolysis .

- Kinetic Monitoring: Track reaction progress via in situ FTIR (sulfonamide C=O stretch at 1730 cm⁻¹) to terminate at >90% conversion .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer: Employ hybrid quantum mechanics/molecular mechanics (QM/MM):

- Docking Studies: Use AutoDock Vina with kinase targets (e.g., CDK2) to calculate binding affinities (ΔG < -8 kcal/mol indicates high potency) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess sulfonamide–protein hydrogen bond stability (<2.0 Å RMSD) .

- SAR Analysis: Correlate Hammett σ values of substituents with IC₅₀ data to design electron-withdrawing groups (e.g., -CF₃) for enhanced inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.